RuCl(p-cymene)(Ts-DPEN) has been investigated as a catalyst for various organic transformations, including:
The catalytic activity of RuCl(p-cymene)(Ts-DPEN) is attributed to its ability to form well-defined and reactive intermediate species with substrates.
One of the most promising applications of RuCl(p-cymene)(Ts-DPEN) lies in its potential for asymmetric synthesis. Due to the presence of the chiral (1S,2S)-DPEN ligand, this complex can act as a catalyst in reactions that produce enantiomerically enriched products.
Noyori's catalyst is a coordination complex containing ruthenium as the central metal atom. The ruthenium is bound to several ligands, including a chiral ligand derived from (1S,2S)-1,2-diphenylethyldiamine (denoted as TsDPEN) []. This chiral ligand plays a crucial role in enabling the catalyst to perform asymmetric reactions. The complex also contains a chloride ion (Cl^-), a p-toluenesulfonyl group (Ts), and a mesitylene (1-methyl-4-propan-2-ylbenzene) molecule [].
The origin of this catalyst can be traced back to the pioneering work of Ryoji Noyori in the 1980s. He and his team developed this catalyst for asymmetric transfer hydrogenation reactions, leading to a Nobel Prize in Chemistry in 2001 [].
Noyori's catalyst possesses a unique octahedral structure around the ruthenium center []. The chiral TsDPEN ligand occupies two coordination sites, dictating the chirality of the catalyst and influencing the product outcome in asymmetric reactions. The chloride ion, p-toluenesulfonyl group, and mesitylene molecule occupy the remaining coordination sites. The specific arrangement of these ligands creates a well-defined pocket around the ruthenium atom, which plays a vital role in substrate binding and reaction selectivity.
Noyori's catalyst primarily functions in asymmetric transfer hydrogenation reactions. In these reactions, a ketone or imine is converted to its corresponding chiral alcohol or amine using a hydrogen source, typically an isopropanol alcohol. The catalyst facilitates the transfer of hydrogen from the isopropanol to the ketone/imine in a stereoselective manner, meaning it preferentially produces one enantiomer of the product over the other [].
R-C=O + H-iPr -> R-CH(OH)-R' (major enantiomer) + iPr-CO-CH3 (acetone)
where R and R' are organic groups and iPr represents the isopropyl group.